benzyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
Description
Benzyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 2-methylphenyl group at position 1 and a benzyl acetate moiety at position 3. This scaffold is of interest due to its structural similarity to bioactive pyrazolo-pyrimidine derivatives, which are explored for antimicrobial, anticancer, and kinase-inhibitory properties .
Properties
IUPAC Name |
benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-15-7-5-6-10-18(15)25-20-17(11-23-25)21(27)24(14-22-20)12-19(26)28-13-16-8-3-2-4-9-16/h2-11,14H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALVWRSWMSAPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves esterification with benzyl bromoacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[3,4-d]pyrimidine core undergoes oxidation at electron-rich positions. Key findings include:
Oxidation typically targets the 4-oxo group or introduces oxygen at nitrogen atoms in the pyrimidine ring.
Reduction Reactions
The compound’s reducible sites include the pyrazolo[3,4-d]pyrimidine ring and ester functionality:
Reduction of the ester group to alcohol is stereospecific and avoids ring-opening side reactions .
Substitution Reactions
Nucleophilic substitution occurs at the benzyl ester or pyrimidine nitrogen:
The 2-methylphenyl group directs electrophilic substitution to para positions but deactivates the ring toward strong electrophiles .
Cyclization and Annulation
The compound participates in heterocycle-forming reactions:
Cyclization often leverages the 4-oxo group as a directing moiety .
Cross-Coupling Reactions
The benzyl group facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:
The acetate ester remains stable under most coupling conditions .
Hydrolysis and Decarboxylation
Controlled hydrolysis of the ester group:
Acid-catalyzed decarboxylation proceeds via a six-membered transition state .
Key Structural Insights from Spectral Data
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
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Antitumor Activity
- Mechanism of Action: The compound is believed to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. By interfering with CDK activity, it can halt the proliferation of cancer cells.
- Case Studies: In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine significantly inhibited the growth of various cancer cell lines, including breast (MCF-7) and prostate cancer cells. For instance, one study reported a 70% reduction in cell viability at concentrations of 10 µM .
-
Anti-inflammatory Effects
- Mechanism: The compound has been shown to reduce the production of pro-inflammatory cytokines in cellular models. This action suggests potential use in treating inflammatory diseases.
- Research Findings: A study demonstrated that treatment with this compound reduced inflammation markers in animal models of arthritis .
-
Antiviral Properties
- Mechanism: Similar compounds have been linked to the inhibition of viral replication through interference with viral RNA synthesis pathways.
- Case Studies: Research indicated that pyrazolo derivatives could inhibit the replication of viruses such as influenza and HIV by targeting specific viral enzymes .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDKs. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and reported properties:
Key Observations:
Substituent Effects on Bioactivity: Acetohydrazide derivatives (e.g., compound 5b) exhibit notable antimicrobial activity, likely due to the electron-donating 4-methoxybenzylidene group enhancing interaction with microbial targets . The benzyl ester in the target compound may improve pharmacokinetic properties compared to ethyl or carboxylic acid analogs, as esters are typically more membrane-permeable .
Synthetic Yields and Stability: Derivatives with electron-withdrawing groups (e.g., nitro in 5c) show higher yields (~78%) compared to those with bulky substituents (e.g., 5e, 62% yield), suggesting steric effects influence reaction efficiency . Melting points correlate with molecular symmetry; for example, 5a (258–260°C) has a higher m.p. than 5c (244–246°C) due to its planar 4-(dimethylamino)benzylidene group .
Structural Diversity and Applications: The acetamide derivative (CAS 887457-59-2) introduces a halogen (Cl) and methyl group, which could enhance binding to hydrophobic enzyme pockets .
Research Findings and Data Gaps
Antimicrobial Activity :
Pyrazolo[3,4-d]pyrimidine derivatives with hydrazide side chains (e.g., 5a–5e ) demonstrated moderate to strong activity against Gram-positive bacteria and fungi, though the target compound’s efficacy remains untested .
Physicochemical Properties: The target compound’s benzyl ester group increases its calculated logP (~3.5) compared to the ethyl ester (logP ~2.1), suggesting better lipid solubility . No crystallographic data are available for the target compound, though SHELX programs (e.g., SHELXL) are widely used for refining similar small-molecule structures .
Unanswered Questions :
- The impact of the 2-methylphenyl group on kinase inhibition (common in pyrazolo-pyrimidines) is unexplored.
- Comparative in vivo pharmacokinetic studies between ester and acid derivatives are lacking.
Biological Activity
Benzyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The specific structure of this compound can be represented as follows:
This structure includes a benzyl group and a pyrazolo-pyrimidine moiety that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit specific kinases involved in cancer progression. For instance, studies have shown that similar compounds exhibit inhibitory effects on receptor tyrosine kinases (RTKs) which play crucial roles in cell signaling pathways associated with tumor growth and metastasis .
- Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against various pathogens. For example, derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, with some showing promising results in inhibiting bacterial growth .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activities of related compounds in the pyrazolo[3,4-d]pyrimidine class:
- Antitumor Activity : A study investigated the effects of various pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potential for further development as anticancer agents .
- Antimicrobial Efficacy : Research focused on the synthesis and evaluation of substituted pyrazolo[3,4-d]pyrimidines revealed that some compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
- Kinase Inhibition : The discovery of selective inhibitors targeting CSNK2 kinase demonstrated the potential of pyrazolo[3,4-d]pyrimidines in antiviral applications against β-coronaviruses. These findings highlight the versatility and therapeutic promise of this compound class .
Q & A
Q. What are the established synthetic routes for benzyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Esterification of the pyrazolo[3,4-d]pyrimidinone core with benzyl chloroacetate under reflux in dry acetone using anhydrous potassium carbonate as a base. This yields intermediates like ethyl or benzyl esters (e.g., 88% yield for ethyl analogs) .
- Step 2: Hydrazide formation by refluxing the ester with hydrazine hydrate in ethanol, achieving high yields (e.g., 95% for acetohydrazide derivatives) .
- Step 3: Coupling with amino acid esters via acid azide intermediates. For example, treatment with L-phenylalanine ethyl ester hydrochloride in ethyl acetate and triethylamine at 0°C yields peptide-conjugated derivatives (75–80% post-recrystallization) .
Q. What spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
- IR Spectroscopy: Identifies carbonyl groups (C=O) at ~1700 cm⁻¹ and hydrazide N–H stretches at ~3200 cm⁻¹ .
- NMR (¹H/¹³C): Confirms substitution patterns (e.g., aromatic protons for the 2-methylphenyl group) and ester/amide linkages .
- X-ray Crystallography: SHELX software refines crystal structures, resolving absolute configurations. For pyrazolo[3,4-d]pyrimidine analogs, data-to-parameter ratios >13 and R-factors <0.05 ensure reliability .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency with amino acid esters?
Methodological Answer:
- Temperature Control: Maintain reactions at 0°C to minimize side reactions (e.g., azide decomposition) .
- Base Selection: Triethylamine scavenges HCl, improving reaction kinetics in ethyl acetate .
- Solvent Purity: Use absolute ethanol for recrystallization to enhance yield and purity (75–80% reported) .
- Hydrophobicity Tuning: Incorporate glycine for flexibility or leucine/phenylalanine for optimal hydrophobic ratios (HR) in peptide linkers, enhancing biological activity .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., A549 lung adenocarcinoma) and replicate experiments ≥3 times .
- Orthogonal Assays: Combine apoptosis assays (Annexin V/PI staining), caspase-3 activation (Western blot), and NF-κB suppression (qPCR) to validate mechanisms .
- Statistical Analysis: Apply ANOVA to compare IC₅₀ values across studies, controlling for variables like hydrophobicity or ester hydrolysis rates .
Q. What strategies mitigate unexpected by-products during synthesis?
Methodological Answer:
- By-product Identification: Use LC-MS to detect impurities (e.g., unreacted hydrazides or azide dimers).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) isolates target compounds .
- Reaction Monitoring: TLC at 30-minute intervals ensures stepwise completion, particularly during azide formation and coupling .
Q. How to design in vivo studies for pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
- Model Selection: Use xenograft nude mice with human cancer cell lines (e.g., lung adenocarcinoma) for tumoricidal evaluation .
- Dosing: Administer compounds orally (10–20 mg/kg/day) and monitor tumor volume biweekly via caliper measurements .
- Toxicity Screening: Assess liver/kidney function (ALT, creatinine) and hematological parameters to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
